molecular formula C14H9NO B1586494 3-(3-Formylphenyl)benzonitrile CAS No. 400748-29-0

3-(3-Formylphenyl)benzonitrile

Cat. No.: B1586494
CAS No.: 400748-29-0
M. Wt: 207.23 g/mol
InChI Key: USIJZLBTVWMYBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Formylphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 3-(3-Carboxyphenyl)benzonitrile.

    Reduction: 3-(3-Aminophenyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Formylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other functional groups. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the formyl carbon.

Comparison with Similar Compounds

    Benzonitrile: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.

    3-Formylbenzonitrile: Similar structure but without the additional phenyl ring, leading to different reactivity and applications.

Uniqueness: 3-(3-Formylphenyl)benzonitrile is unique due to the presence of both a formyl and a nitrile group on the same aromatic ring, providing a combination of reactivity that is not found in simpler compounds like benzonitrile or 3-formylbenzonitrile. This dual functionality allows for a wider range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3-(3-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIJZLBTVWMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362630
Record name 3-(3-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400748-29-0
Record name 3-(3-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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